

Spectroscopic Analysis of 2-Phenoxyethane-1sulfonyl Fluoride: A Technical Guide

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Compound of Interest		
Compound Name:	2-phenoxyethane-1-sulfonyl fluoride	
Cat. No.:	B6237629	Get Quote

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the chemical structure of **2-phenoxyethane-1-sulfonyl fluoride**. While specific experimental data for this compound is not readily available in public databases, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents predicted spectral data based on the analysis of analogous chemical structures, offering a valuable reference for researchers. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development who are familiar with spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-phenoxyethane-1-sulfonyl fluoride**. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

¹H NMR (Proton NMR) Predicted Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.



Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Integration	Rationale
H-a	3.8 - 4.2	Triplet	2H	Methylene protons adjacent to the sulfonyl fluoride group are expected to be deshielded.[1]
H-b	4.3 - 4.7	Triplet	2H	Methylene protons adjacent to the oxygen atom are deshielded due to the electronegativity of oxygen.[1][2]
H-c	6.9 - 7.1	Multiplet	3H	Protons on the aromatic ring in the ortho and para positions relative to the ether linkage.[1]
H-d	7.2 - 7.4	Multiplet	2H	Protons on the aromatic ring in the meta position relative to the ether linkage.[1]

¹³C NMR (Carbon NMR) Predicted Data



The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon environment.

Carbon	Predicted Chemical Shift (δ, ppm)	Rationale
C-1	50 - 60	Methylene carbon directly attached to the highly electronegative sulfonyl fluoride group.[5][6]
C-2	65 - 75	Methylene carbon bonded to the oxygen atom of the ether. [5][7][8]
C-3	157 - 160	Aromatic carbon directly bonded to the ether oxygen (ipso-carbon).[5]
C-4	114 - 116	Aromatic carbons at the ortho positions to the ether linkage. [5]
C-5	129 - 131	Aromatic carbons at the meta positions to the ether linkage. [5]
C-6	121 - 123	Aromatic carbon at the para position to the ether linkage.[5]

IR (Infrared) Spectroscopy Predicted Data

The IR spectrum will likely show characteristic absorption bands for the sulfonyl fluoride and ether functional groups.



Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Type
S=O (asymmetric stretch)	1370 - 1335	Stretching
S=O (symmetric stretch)	1195 - 1168	Stretching
C-O-C (asymmetric stretch)	1275 - 1200	Stretching
C-O-C (symmetric stretch)	1075 - 1020	Stretching
Aromatic C-H	3100 - 3000	Stretching
Aromatic C=C	1600 - 1450	Stretching
Aliphatic C-H	3000 - 2850	Stretching

Note: The S=O stretching frequencies are characteristic for sulfonamides and sulfonates, and similar ranges are expected for sulfonyl fluorides.[9]

MS (Mass Spectrometry) Predicted Data

In mass spectrometry, the molecule is expected to ionize and fragment in a predictable manner.

m/z Value	Interpretation
206	Molecular ion peak [M]+
107	Fragment corresponding to the loss of the CH2SO2F group
94	Phenol fragment
77	Phenyl fragment

Note: Fragmentation patterns can be complex and may show rearrangement. The loss of SO₂ is a common fragmentation pathway for sulfonyl compounds.[10][11][12]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-25 mg of 2-phenoxyethane-1-sulfonyl fluoride for ¹H NMR, and 50-100 mg for ¹³C NMR.[13]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[13][14]
 - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[14]
 - Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present.[13]
 - The solvent height in the tube should be approximately 4-5 cm.[14]
- Data Acquisition:
 - Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[14]
 - The instrument is tuned and locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the homogeneity of the magnetic field.
 - For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
 - The acquired FID is then Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, which is suitable for solid samples.[15][16]

Sample Preparation:



- A small amount of solid 2-phenoxyethane-1-sulfonyl fluoride is placed directly onto the
 ATR crystal.[17]
- Pressure is applied using an anvil to ensure good contact between the sample and the crystal.[15]
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is collected.
 - The sample spectrum is then recorded. The instrument directs a beam of IR radiation through the crystal, which reflects internally. The beam penetrates a small distance into the sample at the points of reflection, where absorption occurs.[16]
 - The resulting interferogram is converted to an IR spectrum via Fourier transformation.[16]
 [18]
 - The spectrum is typically recorded in the range of 4000-650 cm⁻¹.[17]

Mass Spectrometry (MS)

This protocol outlines a general procedure for electrospray ionization (ESI) mass spectrometry.

- Sample Preparation:
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[19]
 - Dilute this stock solution to a final concentration of 1-10 μg/mL with the same solvent or a mixture of solvents compatible with the mass spectrometer.[19]
 - Filter the final solution if any solid particles are present.[19]
 - Transfer the solution to an appropriate vial for the autosampler.
- Data Acquisition:



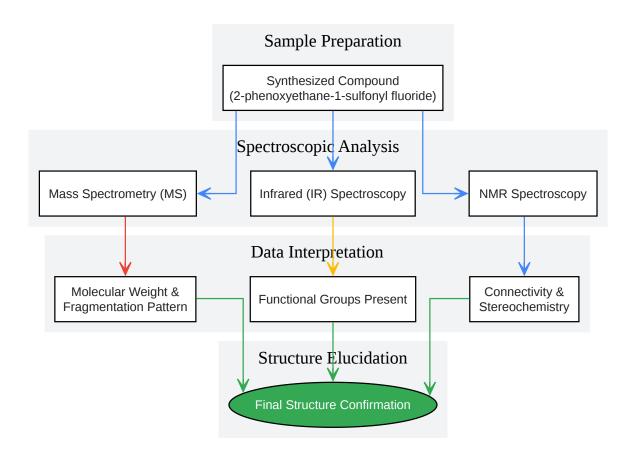
- The sample solution is introduced into the ESI source, where a high voltage is applied, causing the formation of charged droplets.
- The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.
- These ions are then guided into the mass analyzer.[20]
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[20][21]
- The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.





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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

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- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aaqr.org [aaqr.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 15. amherst.edu [amherst.edu]
- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 17. Fourier transform infrared spectroscopy [bio-protocol.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. 29.7 Mass Spectrometry (MS) Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 21. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
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